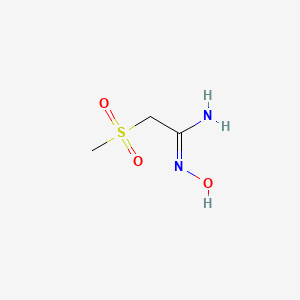![molecular formula C17H11N3O4 B2432794 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 912623-77-9](/img/structure/B2432794.png)
5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C17H11N3O4 and its molecular weight is 321.292. The purity is usually 95%.
BenchChem offers high-quality 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxygen-Bridged Heterocycles Formation
Research by Svetlik, Tureček, and Hanuš (1988) highlights the formation of oxygen-bridged heterocycles, including 9-methyl-8-oxa-10-azatricyclo derivatives, using Hantzsch synthesis. This process involves the condensation of various keto acids and amine sources, producing a range of heterocyclic compounds with potential applications in medicinal and synthetic chemistry (Svetlik, Tureček, & Hanuš, 1988).
Biomass-Derived Synthesis
Jha, Naidu, and Abdelkhalik (2013) developed a transition metal-free, environmentally friendly synthesis of tricyclic 7-oxa-2-azatricyclo derivatives from renewable levulinic acid. This efficient synthesis method is notable for its application in green chemistry and the production of polycyclic compounds from biomass (Jha, Naidu, & Abdelkhalik, 2013).
Crystal Structure Analysis
The work of Magerramov et al. (2010) involved the crystal structure determination of related compounds, providing insights into the conformational properties of these structures. Such analyses are crucial for understanding the physical and chemical properties of these compounds (Magerramov et al., 2010).
Microwave Irradiation Synthesis
Cheng et al. (2012) explored the synthesis of oxygen-bridged monastrol analogs under microwave irradiation. This method offers a rapid and efficient approach to synthesizing these complex molecules, potentially useful in drug discovery and development (Cheng et al., 2012).
Analgesic Activity Study
Gein et al. (2018) investigated the analgesic activity and structure of related compounds. This study is significant for the potential development of new pain-relieving drugs with low toxicity (Gein et al., 2018).
Enantioselective Synthesis
Dixon, McGrath, and O’Brien (2006) focused on the enantioselective synthesis of a tricyclic compound, highlighting the importance of chirality in drug development and the potential for asymmetric synthesis in creating bioactive molecules (Dixon, McGrath, & O’Brien, 2006).
Bioactivity and Biosynthetic Pathway
Chen et al. (2016) identified bioactive compounds from a deep-sea-derived fungus, emphasizing the exploration of novel natural sources for pharmaceutical development (Chen et al., 2016).
properties
IUPAC Name |
3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJQUFUOQOOKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

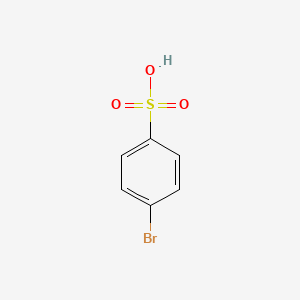
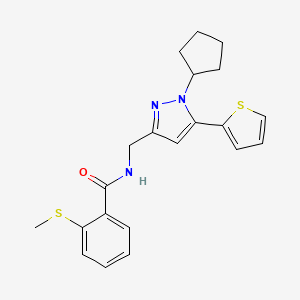
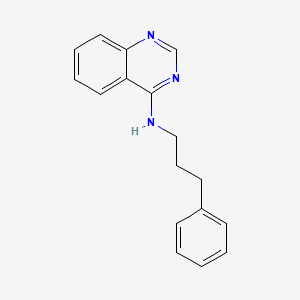
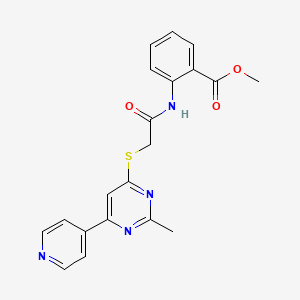
![N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2432719.png)
![N-(2-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2432721.png)
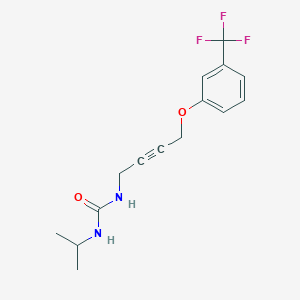
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2432723.png)
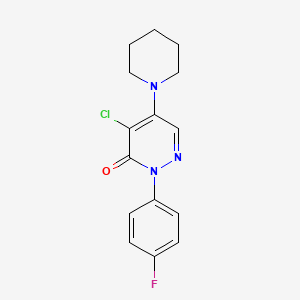
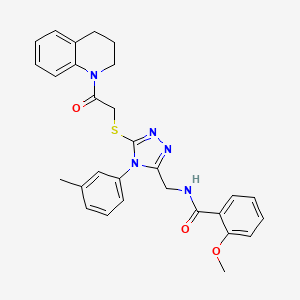
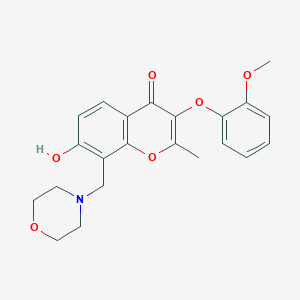
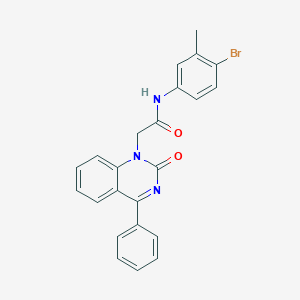
![N-(2-(1-pentyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2432732.png)
